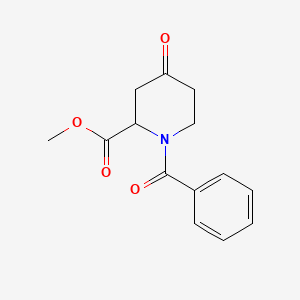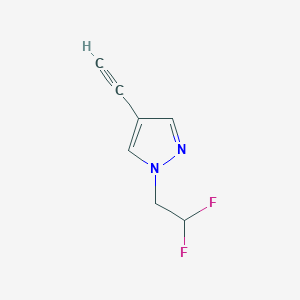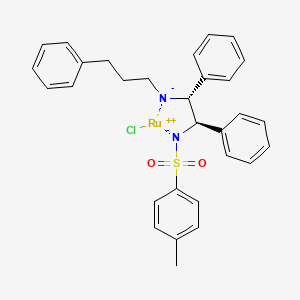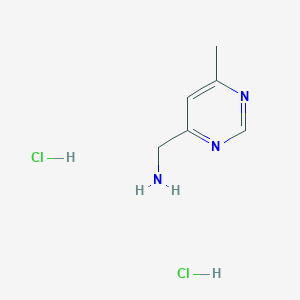
(6-Methylpyrimidin-4-yl)methanamine dihydrochloride
説明
“(6-Methylpyrimidin-4-yl)methanamine dihydrochloride” is a chemical compound with the CAS Number: 2097937-42-1 . It has a molecular weight of 196.08 . The IUPAC name for this compound is (6-methylpyrimidin-4-yl)methanamine dihydrochloride . The InChI code for this compound is 1S/C6H9N3.2ClH/c1-5-2-6(3-7)9-4-8-5;;/h2,4H,3,7H2,1H3;2*1H .
Molecular Structure Analysis
The InChI code for “(6-Methylpyrimidin-4-yl)methanamine dihydrochloride” is 1S/C6H9N3.2ClH/c1-5-2-6(3-7)9-4-8-5;;/h2,4H,3,7H2,1H3;2*1H . This indicates that the compound has a pyrimidine ring with a methyl group attached to the 6th carbon and a methanamine group attached to the 4th carbon. The compound is a dihydrochloride, meaning it has two associated chloride ions .科学的研究の応用
Synthesis and Process Research : This compound serves as an important intermediate in the synthesis of other chemicals. For instance, 4,6-Dichloro-2-methylpyrimidine, a derivative of (6-Methylpyrimidin-4-yl)methanamine dihydrochloride, is utilized in the synthesis of the anticancer drug dasatinib (Guo Lei-ming, 2012).
Bone Formation and Cellular Messaging Systems : Derivatives of (6-Methylpyrimidin-4-yl)methanamine dihydrochloride have been explored for their potential in treating bone disorders. They target the Wnt beta-catenin cellular messaging system, influencing bone formation rates (Pelletier et al., 2009).
Polymerization Catalysts : Certain derivatives act as catalysts in the ring-opening polymerization of rac-lactide, showing a preference for heterotactic polylactide (PLA), a biodegradable and biocompatible polymer used in various applications (Kwon, Nayab, & Jeong, 2015).
Crystal and Molecular Structures : The compound has been studied for its crystal and molecular structures, which are important for understanding its chemical properties and potential applications in pharmaceuticals (Richter et al., 2023).
Catalysis in Oxidation Reactions : Some derivatives have been utilized in catalyzing selective hydroxylation of alkanes, demonstrating their potential in industrial chemical processes (Sankaralingam & Palaniandavar, 2014).
Antibacterial Activity : Certain derivatives have shown significant antibacterial activity, indicating potential use in developing new antimicrobial agents (Mohammad, Ahmed, & Mahmoud, 2017).
Balancing Hydrogen-Bond Donors and Acceptors : Derivatives are used in synthesizing bifunctional pyridine-aminopyrimidine/aminopyridine supramolecular reagents, important in the study of molecular interactions and bonding (Aakeröy, Schultheiss, Desper, & Moore, 2007).
Safety And Hazards
The safety information available for “(6-Methylpyrimidin-4-yl)methanamine dihydrochloride” indicates that it is potentially dangerous. The compound has been assigned the GHS05 pictogram, which represents a corrosive substance . The hazard statements associated with this compound include H314, which indicates that it causes severe skin burns and eye damage . The precautionary statements include P260, P264, P280, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P363, P405, and P501 .
特性
IUPAC Name |
(6-methylpyrimidin-4-yl)methanamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3.2ClH/c1-5-2-6(3-7)9-4-8-5;;/h2,4H,3,7H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHFNWAOBAAAKGZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=N1)CN.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(6-Methylpyrimidin-4-yl)methanamine dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




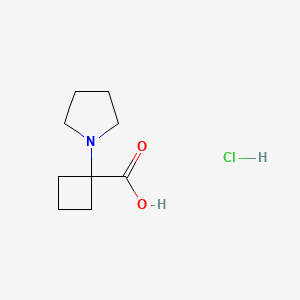
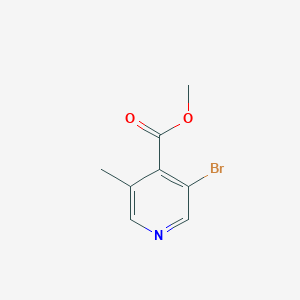
![{[1,2,4]Triazolo[4,3-a]pyridin-6-yl}boronic acid](/img/structure/B1435743.png)
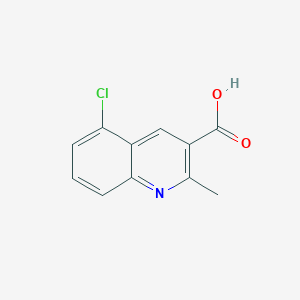

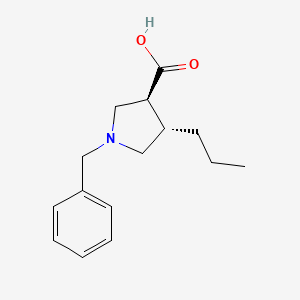

![Hydrazine, [(2-nitrophenyl)methyl]-, hydrochloride](/img/structure/B1435751.png)
![3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-sulfonyl chloride](/img/structure/B1435752.png)
![3-[(1S)-1-azidoethyl]pyridine](/img/structure/B1435753.png)
